N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide
Description
N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a synthetic small molecule characterized by a 3,4-dichlorophenyl group linked via an acetamide bridge to a substituted 1,2-dihydroisoquinolin-5-yloxy moiety. This compound shares structural motifs common in pharmaceuticals and agrochemicals, particularly the dichlorophenyl group, which is known for enhancing lipophilicity and target binding in bioactive molecules .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-2-23-9-8-13-14(19(23)25)4-3-5-17(13)26-11-18(24)22-12-6-7-15(20)16(21)10-12/h3-10H,2,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCPNSQEWWDDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen Substitution Patterns
- N-(4-fluorophenyl) analog (G856-9283): Replacing the 3,4-dichlorophenyl group with a 4-fluorophenyl group reduces molecular weight (340.35 g/mol vs. ~385.2 g/mol for the target compound) and logP (2.68 vs. estimated ~3.5).
- Propanil (N-(3,4-dichlorophenyl)propanamide): A simpler herbicide with only a propanamide chain attached to the dichlorophenyl group. Propanil lacks the isoquinoline moiety, highlighting the importance of the heterocyclic component in differentiating pharmaceutical vs. herbicidal applications .
Substituted Benzyl Groups
- N-(3-methylphenyl) analog: In the compound 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide, the dichlorophenyl group is replaced with a 3-methylphenyl group, and the ethyl on the isoquinoline is substituted with a 4-chlorobenzyl group. This modification increases steric hindrance and may reduce membrane permeability compared to the target compound .
Heterocyclic Modifications
Isoquinoline vs. Benzothiazole
- N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (28): Replacing the isoquinoline with a benzothiazole ring introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity. This compound showed moderate yield (45%) in synthesis, suggesting differences in stability compared to the target compound .
Pyrazolyl and Triazolyl Derivatives
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: The isoquinoline is replaced with a pyrazolyl ring. X-ray crystallography revealed three conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. This conformational flexibility contrasts with the rigid isoquinoline structure in the target compound .
Physicochemical Properties
- logP and Solubility: The target compound’s logP is estimated to be higher (~3.5) than its 4-fluorophenyl analog (logP = 2.68) due to the dichlorophenyl group’s lipophilicity . Propanil’s simpler structure (logP ~2.9) balances herbicidal activity with environmental mobility, whereas the target compound’s isoquinoline moiety may limit water solubility .
- Hydrogen-Bonding Capacity: The acetamide group in all analogs serves as a hydrogen-bond donor/acceptor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
